N-(2-methoxyphenethyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide

Description

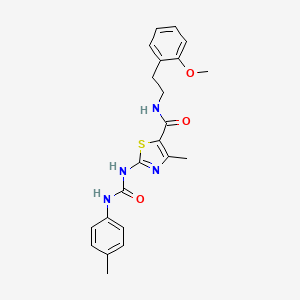

N-(2-Methoxyphenethyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide is a thiazole-5-carboxamide derivative characterized by three distinct substituents:

- R1: 2-Methoxyphenethyl group attached to the carboxamide nitrogen.

- R2: 4-Methyl group on the thiazole ring.

- R3: p-Tolyl-substituted ureido moiety at the 2-position of the thiazole.

Its synthesis likely follows a pathway involving coupling of substituted thiazole carboxylates with amines, as described for analogs in .

Properties

IUPAC Name |

N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3S/c1-14-8-10-17(11-9-14)25-21(28)26-22-24-15(2)19(30-22)20(27)23-13-12-16-6-4-5-7-18(16)29-3/h4-11H,12-13H2,1-3H3,(H,23,27)(H2,24,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHYGZKQQXCEBMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=NC(=C(S2)C(=O)NCCC3=CC=CC=C3OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenethyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide typically involves a multi-step process:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under basic conditions.

Urea Formation: The urea linkage is formed by reacting an amine with an isocyanate. In this case, 3-(p-tolyl)urea can be synthesized by reacting p-toluidine with an appropriate isocyanate.

Coupling Reactions: The final step involves coupling the thiazole derivative with the urea compound. This can be achieved through a condensation reaction under acidic or basic conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The methoxy group on the phenethyl moiety can undergo oxidation to form a hydroxyl group or further to a carboxyl group.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-methoxyphenethyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound has shown potential as an anti-inflammatory agent. Studies have demonstrated its ability to inhibit enzymes like cyclooxygenase (COX), which play a key role in the inflammatory process .

Medicine

In medicine, this compound is being investigated for its anticancer properties. It has been found to induce apoptosis in cancer cells by targeting specific molecular pathways .

Industry

Industrially, this compound could be used in the development of new pharmaceuticals due to its bioactive properties. Its synthesis and modification can lead to the discovery of new drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenethyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide involves its interaction with specific molecular targets. It inhibits the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators like prostaglandins. Additionally, it can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

- Substituent Diversity: The target compound’s 2-methoxyphenethyl and p-tolyl ureido groups distinguish it from analogs with simpler aryl (e.g., phenyl in Compound 7b ) or heteroaryl (e.g., pyrimidinyl in BMS-354825 ) substituents.

- Synthetic Complexity : The target’s synthesis likely parallels methods in , where ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylates are hydrolyzed and coupled with amines . In contrast, Dasatinib analogs require multi-step lithiation and deprotection , which are more resource-intensive.

Physicochemical and Pharmacokinetic Properties

- Melting Points: Analogs with rigid substituents (e.g., Compound 9 , mp 186–187°C) exhibit higher melting points than flexible derivatives (e.g., Compound 7b , mp 147–148°C).

- Solubility: The p-tolyl ureido group in the target compound could enhance solubility in polar solvents compared to nonpolar thioxoacetamide derivatives (e.g., Compound 9 ).

Structure-Activity Relationships (SAR)

- Ureido vs. Thioxoacetamide : The ureido group in the target compound may improve target binding via hydrogen-bonding interactions, whereas thioxoacetamide derivatives (e.g., Compound 9 ) rely on sulfur-mediated hydrophobic interactions.

Biological Activity

N-(2-methoxyphenethyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide is a complex organic compound belonging to the thiazole class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a thiazole ring, a carboxamide group, and various aromatic substituents, which contribute to its biological properties. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Thiazole Ring : Achieved through methods like Hantzsch thiazole synthesis.

- Introduction of the Carboxamide Group : Reacting the thiazole derivative with an amine using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC).

- Attachment of Aromatic Substituents : Via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Antitumor Properties

Research indicates that compounds with similar structures to this compound exhibit notable antitumor activity. For instance:

- Cytotoxicity : Studies have shown that thiazole derivatives can significantly inhibit cell proliferation in various cancer cell lines, with IC50 values often less than that of standard chemotherapeutic agents like doxorubicin .

- Mechanism of Action : The compound may exert its effects by interacting with specific enzymes or receptors involved in tumor progression. Its structure suggests potential binding to Bcl-2 proteins, which are crucial in regulating apoptosis in cancer cells .

Anti-inflammatory Effects

Similar thiazole derivatives have been evaluated for their anti-inflammatory properties. The presence of functional groups such as methoxy and carboxamide can enhance anti-inflammatory activity by modulating signaling pathways related to inflammation .

In Vitro Studies

A study involving the human mammary gland epithelial (MCF-10A) cell line assessed the viability of compounds similar to this compound. Results indicated that at a concentration of 50 µM, cell viability remained above 87%, suggesting low cytotoxicity against normal cells while maintaining efficacy against cancer cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis highlights that modifications in the aromatic substituents and the thiazole ring significantly influence biological activity. Key findings include:

| Compound Modification | Observed Activity |

|---|---|

| Methyl group at position 4 on phenyl ring | Increased cytotoxicity |

| Presence of electronegative groups | Enhanced antiproliferative activity |

| Substitution patterns on the thiazole ring | Critical for interaction with target proteins |

The mechanism through which this compound exerts its biological effects likely involves:

- Enzyme Inhibition : By binding to specific enzymes involved in metabolic pathways.

- Receptor Modulation : Acting as agonists or antagonists at various receptors, thereby influencing cellular signaling pathways.

- Apoptosis Induction : Promoting programmed cell death in cancer cells through modulation of Bcl-2 family proteins .

Q & A

Q. What are the common synthetic routes for N-(2-methoxyphenethyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones under reflux conditions in ethanol .

- Step 2 : Introduction of the ureido group by reacting with p-tolyl isocyanate in anhydrous tetrahydrofuran (THF) at 0–5°C .

- Step 3 : Coupling the methoxyphenethyl group using carbodiimide crosslinkers (e.g., EDC/HOBt) in dichloromethane . Purification often involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol .

Q. How is the compound characterized for structural confirmation?

Key techniques include:

- NMR Spectroscopy : and NMR to confirm substituent positions and purity .

- X-ray Crystallography : Using SHELX software for refinement to resolve bond lengths and angles (e.g., SHELXL for small-molecule structures) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .

Q. What in vitro assays are used to evaluate its biological activity?

Standard assays include:

Q. How are solubility challenges addressed during formulation?

Strategies include:

- Co-solvents : DMSO or PEG-400 for in vitro studies .

- Micellar Systems : Poloxamers or liposomes for in vivo delivery .

- Salt Formation : Hydrochloride or mesylate salts to enhance aqueous solubility .

Advanced Research Questions

Q. How can synthetic yields be optimized for sterically hindered intermediates?

- Microwave-Assisted Synthesis : Reduces reaction time and improves yields (e.g., 30 minutes vs. 6 hours for cyclization) .

- Protecting Groups : Use of tert-butoxycarbonyl (Boc) for amines to minimize side reactions .

- Catalytic Systems : Palladium catalysts for coupling aryl halides with thiazole cores under inert atmospheres .

Q. How to resolve contradictions in reported biological activity data?

- Dose-Response Reproducibility : Triplicate assays with statistical validation (e.g., ANOVA, p < 0.05) .

- Off-Target Profiling : Selectivity screens against related enzymes (e.g., comparing p38 MAPK vs. JNK inhibition) .

- Metabolic Stability : Liver microsome assays to rule out rapid degradation .

Q. What methodologies are used for structure-activity relationship (SAR) studies?

- Analog Synthesis : Varying substituents (e.g., replacing p-tolyl with halogenated aryl groups) and comparing IC values .

- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., kinase domains) .

- 3D-QSAR : CoMFA or CoMSIA models to correlate steric/electronic features with activity .

Q. How to investigate target interactions and binding kinetics?

- Surface Plasmon Resonance (SPR) : Real-time analysis of association/dissociation rates (e.g., KD values for enzyme binding) .

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .

- Cryo-EM/X-ray Crystallography : Resolve compound-bound protein structures at <3 Å resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.